molecular formula C8H12ClNO3 B044129 Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate CAS No. 124438-21-7

Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate

Cat. No. B044129
M. Wt: 205.64 g/mol
InChI Key: KQJZIMAKSPTAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is a chemical compound that has attracted significant attention from researchers in recent years. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

The mechanism of action of Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is not fully understood. However, researchers have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body. This inhibition can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. For example, it has been found to have anti-inflammatory and analgesic effects. Additionally, it has been shown to inhibit the growth of certain cancer cells and to have potential neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in lab experiments is its versatility. It can be used as a starting material for the synthesis of various compounds, which makes it useful in drug development. Additionally, it has been shown to have various biochemical and physiological effects, which makes it useful in studying the mechanisms of various diseases.
However, there are also some limitations to using Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in lab experiments. For example, it can be difficult to synthesize and purify, which can make it challenging to work with. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for the use of Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in scientific research. One possible direction is in the development of new drugs for various diseases. Another possible direction is in the study of its potential neuroprotective effects. Additionally, researchers may continue to explore its mechanism of action and potential biochemical and physiological effects.
Conclusion:
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is a versatile compound that has potential applications in various fields. It has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in drug development. While there are some limitations to using Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in lab experiments, its versatility and potential make it an exciting area of research for the future.

Scientific Research Applications

Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate has been widely used in scientific research to study its potential applications in various fields. One of the most significant applications is in the development of new drugs. Researchers have found that Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate can be used as a starting material for the synthesis of various compounds that have potential therapeutic effects.

properties

CAS RN

124438-21-7

Product Name

Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

ethyl 3-carbonochloridoylpyrrolidine-1-carboxylate

InChI

InChI=1S/C8H12ClNO3/c1-2-13-8(12)10-4-3-6(5-10)7(9)11/h6H,2-5H2,1H3

InChI Key

KQJZIMAKSPTAFQ-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(C1)C(=O)Cl

Canonical SMILES

CCOC(=O)N1CCC(C1)C(=O)Cl

synonyms

1-Pyrrolidinecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred of 44 parts of 1-(ethoxycarbonyl)-3-pyrrolidinecarboxylic acid in 520 parts of dichloromethane were added dropwise 35.7 parts of thionyl chloride at 20° C. Upon complete addition, stirring was continued overnight and the reaction mixture was evaporated, yielding 49 parts (100%) of ethyl 3-(chlorocarbonyl)-1-pyrrolidinecarboxylate as an oily residue (int. 25).
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